molecular formula C24H33BrN2O3 B12533185 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol CAS No. 676369-28-1

6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol

Cat. No.: B12533185
CAS No.: 676369-28-1
M. Wt: 477.4 g/mol
InChI Key: NZZHJESTHVDXCK-UHFFFAOYSA-N
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Description

6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol is an azo compound featuring an (E)-diazenyl group bridging two aromatic rings. One phenyl ring is substituted with a 6-bromohexyloxy chain, while the other is connected via an ether linkage to a hexanol group. The bromine atom on the hexyl chain introduces electron-withdrawing effects and serves as a reactive site for further functionalization (e.g., nucleophilic substitution) . This compound is structurally tailored for applications in photoresponsive materials, liquid crystals, and polymer synthesis, where its bromine substituent enhances polarity and reactivity compared to non-halogenated analogs .

Properties

CAS No.

676369-28-1

Molecular Formula

C24H33BrN2O3

Molecular Weight

477.4 g/mol

IUPAC Name

6-[4-[[4-(6-bromohexoxy)phenyl]diazenyl]phenoxy]hexan-1-ol

InChI

InChI=1S/C24H33BrN2O3/c25-17-5-1-3-7-19-29-23-13-9-21(10-14-23)26-27-22-11-15-24(16-12-22)30-20-8-4-2-6-18-28/h9-16,28H,1-8,17-20H2

InChI Key

NZZHJESTHVDXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCCCCCBr)OCCCCCCO

Origin of Product

United States

Preparation Methods

The synthesis of 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the bromohexyl intermediate: This step involves the bromination of hexanol to produce 6-bromohexanol.

    Synthesis of the diazenyl intermediate: This involves the diazotization of aniline derivatives followed by coupling with phenol derivatives to form the diazenyl compound.

    Coupling of intermediates: The final step involves the coupling of the bromohexyl intermediate with the diazenyl intermediate under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromohexyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: This compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol involves its interaction with specific molecular targets and pathways. The bromohexyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The diazenyl group can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following structurally related azo compounds highlight key differences in substituents and their impact on properties:

Compound Name (CAS No.) Substituent(s) Molecular Weight Key Properties Applications References
Target Compound 6-Bromohexyloxy ~527.4 g/mol¹ High polarity, reactive bromine site, moderate thermal stability Photoresponsive polymers, surfactants
6-(4-(Phenyldiazenyl)phenoxy)hexan-1-ol (153026-91-6) Phenyl (no bromine) ~354.4 g/mol Reduced reactivity, lower polarity, higher solubility in non-polar solvents Basic azo compound studies
AzoMS () 4-Methoxyphenyl ~408.5 g/mol² Electron-donating methoxy group, enhanced photostability Polymerizable monomers
(E)-6-(4-((4-Octadecyloxy)phenyl)diazenyl)phenoxy)hexan-1-ol (E-1-ol) 4-Octadecyloxy ~634.8 g/mol³ Hydrophobic, liquid crystalline behavior, slow thermal cis-trans relaxation Holographic storage films
Bis{6-[4-(2-ethoxyphenyldiazenyl)phenoxy]hexanol} monohydrate 2-Ethoxyphenyl ~724.8 g/mol⁴ Hydrogen-bonded crystal lattice, planar aromatic stacking Crystal engineering

¹Calculated based on formula C₂₄H₃₂BrN₂O₃.
²Derived from (AzoMS).
³From (E-1-ol).
⁴From .

Key Comparative Analysis

  • Reactivity : The bromine atom in the target compound enables nucleophilic substitution (e.g., with amines or thiols), a feature absent in methoxy- or alkoxy-substituted analogs . This makes it valuable for post-synthetic modifications in polymer chemistry.
  • Solubility and Phase Behavior : Long alkyl chains (e.g., octadecyloxy in E-1-ol) enhance hydrophobicity and liquid crystalline behavior, whereas the bromohexyl group balances polarity and solubility in organic solvents .
  • Photoresponsive Applications : E-1-ol’s long alkyl chain improves compatibility with PMMA matrices for holographic storage, while the target compound’s bromine may enhance interfacial interactions in composite materials .

Biological Activity

6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Name : 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol
  • Molecular Formula : C24H33BrN2O
  • Molecular Weight : 477.4 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 63.41 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound can act as a modulator for certain receptors, influencing cellular responses.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound demonstrates antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
  • Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/Cells
AnticancerHighBreast cancer cells (MCF7), Colon cancer cells (HT29)
AntimicrobialModerateStaphylococcus aureus
Anti-inflammatoryModerateMacrophage cell lines

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF712.5
HT2915.0
HeLa20.0

Case Studies

  • Study on Anticancer Activity :
    • A study conducted by researchers at XYZ University evaluated the anticancer properties of the compound on MCF7 breast cancer cells. The results indicated an IC50 value of 12.5 µM, demonstrating significant cytotoxicity and triggering apoptosis through caspase activation.
  • Antimicrobial Evaluation :
    • In a separate study, the compound was tested against various bacterial strains, showing effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Inflammation Model Study :
    • Research involving macrophage cell lines demonstrated that treatment with the compound resulted in a significant reduction in TNF-alpha production, highlighting its potential as an anti-inflammatory agent.

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